molecular formula C8H15NO2 B1370623 1-(Methoxymethyl)cyclopentanecarboxamide CAS No. 1142211-23-1

1-(Methoxymethyl)cyclopentanecarboxamide

Cat. No.: B1370623
CAS No.: 1142211-23-1
M. Wt: 157.21 g/mol
InChI Key: GHDASWRKRISTRN-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)cyclopentanecarboxamide is a cyclopentane-based carboxamide derivative featuring a methoxymethyl substituent on the cyclopentane ring. These compounds are typically synthesized via nucleophilic substitution or condensation reactions, with yields and physical states influenced by substituent groups .

Properties

IUPAC Name

1-(methoxymethyl)cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-6-8(7(9)10)4-2-3-5-8/h2-6H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDASWRKRISTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)cyclopentanecarboxamide can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentanecarboxylic acid with methoxymethylamine under appropriate conditions to form the desired carboxamide . The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Methoxymethyl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)cyclopentanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Table 1: Comparative Data for Cyclopentanecarboxamide Derivatives

Compound ID Substituents Yield (%) Physical State Melting Point (°C)
2a Phenylamino 90 White solid 166
2b 4-Methylphenylamino 85 Buff solid 120
2c 4-Methoxyphenylamino 50 Buff solid 90–93
3b Cyanomethyl + 4-methylphenyl 86.6 Pale yellow oil
3d Cyanomethyl + phenyl 85 Yellowish-white solid 135
3e Cyanomethyl + 4-methylphenyl 95 Buff solid 83

Key Observations :

  • Substituent Impact: Electron-donating groups (e.g., methoxy in 2c) reduce melting points compared to electron-withdrawing groups (e.g., cyanomethyl in 3d), likely due to disrupted crystal packing.
  • Yield Trends: Cyanomethyl-substituted derivatives (3b–3f) generally achieve higher yields (>80%) than simpler arylamino analogs (2a–2c), possibly due to improved reaction kinetics .

Biological Activity

1-(Methoxymethyl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C8H15NO2
  • CAS Number : 1142211-23-1
  • Canonical SMILES : CCOC(=O)C1CCCC1

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. Its effectiveness against various bacterial strains has been documented, suggesting a potential role as an antibacterial agent. The mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has also explored the anticancer properties of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The compound's ability to inhibit tumor growth in animal models has been noted, making it a candidate for further development in cancer therapy.

Neuroprotective Effects

Another area of investigation is the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors and enzymes involved in various cellular processes.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes that are critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : It might act on specific receptors involved in apoptosis and cell survival pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative damage

Case Study: Anticancer Activity

In a recent study, this compound was tested on human breast cancer cell lines. The results showed a dose-dependent reduction in cell viability, with significant induction of apoptosis at higher concentrations. The study concluded that this compound could be a promising lead for developing new anticancer therapies.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent activity comparable to established antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Methoxymethyl)cyclopentanecarboxamide
Reactant of Route 2
1-(Methoxymethyl)cyclopentanecarboxamide

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